6-Chloro Substituent Confers Antiviral Activity Absent in Unsubstituted Benzothiazole Analog
In a controlled anti-norovirus structure–activity relationship study employing murine norovirus (MNV) in RAW264.7 cells via cytopathic effect (CPE) reduction assay, the unsubstituted benzothiazole carboxamide analog (compound 3a) exhibited no measurable antiviral activity. In contrast, the 6-chloro-benzothiazole analog (compound 3b) demonstrated moderate antiviral activity with an EC50 of 56 µM [1]. This demonstrates that the 6-chloro substituent is a necessary, albeit not sufficient, structural feature for antiviral engagement in this chemotype. The target compound, N-(6-chloro-1,3-benzothiazol-2-yl)tetrahydrofuran-2-carboxamide, incorporates this critical 6-chloro substitution and is therefore expected to retain the activity-conferring pharmacophoric element absent in the unsubstituted comparator N-(benzo[d]thiazol-2-yl)tetrahydrofuran-2-carboxamide.
| Evidence Dimension | Anti-norovirus activity (EC50) |
|---|---|
| Target Compound Data | 56 µM (6-chloro-benzothiazole carboxamide analog 3b; serves as closest published surrogate for target compound) |
| Comparator Or Baseline | No activity (unsubstituted benzothiazole analog 3a) |
| Quantified Difference | Activity vs. no detectable activity; 6-chloro substitution essential for antiviral phenotype |
| Conditions | MNV CPE reduction assay; RAW264.7 cells; 280 TCID50/50 µL; 1 h exposure in duplicate |
Why This Matters
Procurement of the unsubstituted analog for antiviral screening programs would likely yield false-negative results, making the 6-chloro-substituted compound the minimum viable chemotype for benzothiazole-based anti-norovirus discovery.
- [1] Discovery and Synthesis of Heterocyclic Carboxamide Derivatives as Potent Anti-norovirus Agents. Chem. Pharm. Bull. 2016, 64(5), 465-475. Table 2 and associated text describing compounds 3a and 3b. View Source
